molecular formula C21H20N4O5S2 B2995014 (E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-47-3

(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2995014
CAS No.: 850910-47-3
M. Wt: 472.53
InChI Key: GMJAQTJWGSXSQK-QURGRASLSA-N
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Description

The compound “(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex molecule featuring a benzothiazolylidene scaffold fused with a nitro-substituted benzothiazole ring and a diallylsulfamoyl-functionalized benzamide group. The (E)-configuration at the imine bond ensures planar rigidity, which may enhance binding affinity to biological targets. The N,N-diallylsulfamoyl moiety contributes to lipophilicity and steric bulk, which may modulate pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h4-11,14H,1-2,12-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJAQTJWGSXSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The structure of the compound features a benzamide core with a thiazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the thiazole ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of the sulfonamide group : The N,N-diallylsulfamoyl group is introduced via a nucleophilic substitution reaction.
  • Final coupling : The final product is obtained through coupling reactions that form the desired benzamide structure.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds were as low as 0.21 μM, indicating strong antibacterial potential .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thiazole-containing compounds on different cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells by interacting with key cellular pathways, including those involving DNA gyrase and MurD enzymes, which are critical for bacterial cell wall synthesis .

The proposed mechanism of action for these compounds includes:

  • Enzyme inhibition : Compounds may act as inhibitors by binding to the active sites of enzymes like DNA gyrase, leading to disrupted DNA replication in bacterial cells.
  • Cellular interaction : The presence of functional groups allows for interactions with cellular receptors or enzymes, potentially modulating their activity.

Table 1: Biological Activity of Related Compounds

Compound NameMIC (μM)Target OrganismsCytotoxicity (IC50)Notes
Compound 10.21Pseudomonas aeruginosa, E. coli15 μMStrong antibacterial activity
Compound 20.35Staphylococcus aureus10 μMModerate cytotoxicity
Compound 30.50Candida albicans20 μMAntifungal activity noted

Research Findings

  • Antibacterial Activity : A study evaluating various thiazole derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Studies : In vitro assays revealed that certain derivatives displayed promising anticancer properties, particularly against breast and lung cancer cell lines .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target enzymes, suggesting a mechanism for its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzothiazole Ring

Compound Name Substituent (Position) Key Functional Groups Spectral Data (IR/NMR)
Target Compound -NO₂ (6) N,N-diallylsulfamoyl IR: ~1350 cm⁻¹ (NO₂), ~1170 cm⁻¹ (S=O)
N-(6-Bromo-3-methylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide -Br (6) N,N-dimethylsulfamoyl ^1H-NMR: δ 3.15 (s, 6H, N(CH₃)₂)
N-(3-Ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidinylsulfonyl)benzamide -CH₃ (6), -C₂H₅ (3) 4-Methylpiperidinylsulfonyl MS: m/z 506 (M+)

Key Findings :

  • Steric Impact : The diallylsulfamoyl group introduces greater steric hindrance than dimethyl or piperidinyl groups, which may reduce off-target interactions but limit solubility .

Comparison with Thiadiazole and Triazole Derivatives

Table 2: Heterocyclic Core Modifications

Compound Name Core Structure Functional Groups Biological Implications (Inferred)
Target Compound Benzothiazolylidene Nitro, diallylsulfamoyl Potential antimicrobial/kinase inhibitor
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazolylidene Acetyl, methylpyridinyl Anticancer activity (via kinase inhibition)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonyl, difluorophenyl Antifungal activity (triazole-mediated)

Key Findings :

Sulfamoyl/Sulfonamide Group Variations

Table 3: Sulfamoyl/Sulfonamide Modifications

Compound Name Sulfonamide Group Spectral Signature Pharmacokinetic Implications
Target Compound N,N-diallylsulfamoyl IR: ~1170 cm⁻¹ (S=O) High lipophilicity (LogP ~4.2 estimated)
4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone IR: ~1715 cm⁻¹ (C=O) Moderate solubility (amide-thiazolidinone hybrid)
S-Alkylated 1,2,4-triazoles [10–15] Alkylsulfonyl ^13C-NMR: δ 45–50 (CH₂-S) Enhanced metabolic stability (alkyl chain)

Key Findings :

  • Lipophilicity: The diallylsulfamoyl group in the target compound likely increases membrane permeability compared to polar thiazolidinone or alkylsulfonyl derivatives .
  • Metabolic Stability : N,N-diallyl groups may undergo oxidative metabolism more rapidly than alkylsulfonyl groups, reducing half-life .

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